molecular formula C21H21N3O3S2 B12287893 N-(6-(tert-butylsulfonyl)-7-methoxyquinolin-4-yl)benzo[d]thiazol-5-amine

N-(6-(tert-butylsulfonyl)-7-methoxyquinolin-4-yl)benzo[d]thiazol-5-amine

Cat. No.: B12287893
M. Wt: 427.5 g/mol
InChI Key: QHDKGTSCQKHQIJ-UHFFFAOYSA-N
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Description

N-(6-(tert-Butylsulfonyl)-7-methoxyquinolin-4-yl)benzo[d]thiazol-5-amine ( 1398054-21-1) is a benzothiazole-based chemical probe of significant interest in immunology and inflammatory disease research . This compound acts as a novel, potent inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2) , a key signaling kinase in the NOD1 and NOD2 (nucleotide-binding oligomerization domain-containing proteins) pathways. Activation of these cytosolic pattern recognition receptors is a cornerstone of innate immune responses. By selectively inhibiting RIPK2, this molecule effectively blocks downstream NF-κB and MAPK signaling, leading to a marked reduction in the production of pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, and TNF-α . Its primary research value lies in its application as a tool compound for dissecting the role of the NOD-RIPK2 signaling axis in various autoimmune and chronic inflammatory conditions. Preclinical studies highlight its potential for investigating the pathogenesis and treatment of inflammatory bowel disease (IBD) . The compound is supplied with a molecular formula of C 21 H 21 N 3 O 3 S 2 and a molecular weight of 427.54 g/mol . Synonyms for this compound include AC8914 and MFCD31978051 . Warning: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C21H21N3O3S2

Molecular Weight

427.5 g/mol

IUPAC Name

N-(6-tert-butylsulfonyl-7-methoxyquinolin-4-yl)-1,3-benzothiazol-5-amine

InChI

InChI=1S/C21H21N3O3S2/c1-21(2,3)29(25,26)20-10-14-15(7-8-22-16(14)11-18(20)27-4)24-13-5-6-19-17(9-13)23-12-28-19/h5-12H,1-4H3,(H,22,24)

InChI Key

QHDKGTSCQKHQIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1OC)NC3=CC4=C(C=C3)SC=N4

Origin of Product

United States

Preparation Methods

Methoxylation of Quinoline

The 7-methoxy group is introduced via alkylation of 7-hydroxyquinoline:

  • Reagents : Methyl iodide (MeI), sodium hydride (NaH), dimethylformamide (DMF).
  • Conditions : 0°C to room temperature, inert atmosphere.
  • Yield : ~99% ().
    Mechanism :
    $$ \text{7-Hydroxyquinoline} + \text{MeI} \xrightarrow{\text{NaH, DMF}} \text{7-Methoxyquinoline} $$

Bromination at Position 6

Bromination directs subsequent sulfonation:

  • Reagents : N-Bromosuccinimide (NBS), dichloromethane (DCM).
  • Conditions : Room temperature, argon atmosphere.
  • Yield : 93% ().
    Product : 6-Bromo-7-methoxyquinoline.

Introduction of tert-Butylsulfonyl Group

Sulfonation via Nucleophilic Substitution

The bromine at position 6 is replaced by tert-butylsulfonyl:

  • Reagents : tert-Butylsulfonyl chloride, palladium catalyst (e.g., Pd(dppf)Cl₂), base (K₂CO₃).
  • Conditions : 1,4-Dioxane, 100°C, 1–4 hours (,).
  • Yield : 79–90% ().
    Mechanism :
    $$ \text{6-Bromo-7-methoxyquinoline} + (\text{tert-butyl})SO_2^- \xrightarrow{\text{Pd catalysis}} \text{6-(tert-Butylsulfonyl)-7-methoxyquinoline} $$

Coupling with Benzo[d]Thiazol-5-Amine

Buchwald-Hartwig Amination

The 4-chloro group on the quinoline reacts with the benzothiazole amine:

  • Reagents : 4-Chloro-6-(tert-butylsulfonyl)-7-methoxyquinoline, benzo[d]thiazol-5-amine, Pd(dppf)Cl₂, K₂CO₃.
  • Conditions : 1,4-Dioxane/water (4:1), 100°C, 1 hour ().
  • Yield : 80% ().
    Mechanism :
    $$ \text{4-Chloroquinoline derivative} + \text{Benzo[d]thiazol-5-amine} \xrightarrow{\text{Pd catalyst}} \text{Target compound} $$

Purification and Characterization

  • Purification : Column chromatography (0–10% MeOH/EtOAc) ().
  • Analytical Data :
    • HRMS : m/z 385.1 [M + H]⁺ ().
    • ¹H NMR (CDCl₃): δ 8.15–8.13 (m, 2H, quinoline H), 7.95–7.49 (m, benzothiazole H) ().

Optimization and Challenges

Key Challenges

  • Regioselectivity : Ensuring sulfonation occurs at position 6 (directed by methoxy at 7).
  • Catalyst Efficiency : Pd(dppf)Cl₂ improves cross-coupling yields compared to other catalysts ().

Scalability

  • 5 mmol Scale : 80% yield achieved using DMSO as solvent ().

Alternative Routes

Microwave-Assisted Synthesis

  • Conditions : Microwave irradiation (118°C, 20 minutes) reduces reaction time ().
  • Yield : Comparable to thermal methods (85–90%).

One-Pot Approaches

  • Feasibility : Limited due to incompatibility of sulfonation and amination steps.

Comparative Analysis of Methods

Method Yield (%) Time (h) Key Advantage
Buchwald-Hartwig 80 1 High regioselectivity
Nucleophilic Substitution 75 4 No Pd required
Microwave-Assisted 85 0.3 Rapid reaction

Industrial Applicability

  • Cost-Effectiveness : Use of NaH and Pd catalysts increases cost.
  • Green Chemistry : DMSO as a solvent aligns with eco-friendly protocols ().

Chemical Reactions Analysis

Types of Reactions

N-[6-(tert-Butylsulfonyl)-7-methoxy-4-quinolyl]benzo[d]thiazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various alkyl or aryl groups onto the quinoline or thiazole rings.

Scientific Research Applications

Antioxidant Properties

One of the most notable applications of this compound is its antioxidant activity . Research has demonstrated that derivatives of quinoline-based compounds exhibit significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. For instance, studies have shown that related quinoline derivatives can effectively scavenge free radicals and inhibit lipid peroxidation, thus protecting cellular components from oxidative damage .

Neuroprotection

The compound has been explored for its neuroprotective effects , particularly in the context of neurodegenerative diseases such as Alzheimer's disease and stroke. Quinoline derivatives have been associated with the inhibition of β-amyloid aggregation, a hallmark of Alzheimer's pathology. In vitro studies indicate that these compounds can protect neuronal cells from toxic insults, including oxidative stress and excitotoxicity, thereby highlighting their potential in therapeutic strategies for neurodegenerative conditions .

Antiparasitic Activity

Recent investigations have focused on the antiparasitic properties of quinoline derivatives, including N-(6-(tert-butylsulfonyl)-7-methoxyquinolin-4-yl)benzo[d]thiazol-5-amine. Modifications to the quinoline structure have led to compounds that exhibit potent activity against parasitic infections without causing sedation in hosts. This is particularly relevant for developing new treatments for parasitic diseases while minimizing side effects associated with traditional benzodiazepines .

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions, often starting from readily available precursors such as 6-bromo-7-methoxyquinoline. The purification and characterization of this compound are typically achieved through techniques like column chromatography and NMR spectroscopy, ensuring high purity and structural integrity for subsequent biological evaluations .

Potential in Drug Development

Given its diverse biological activities, this compound is a candidate for further development as a therapeutic agent . The ability to modify its structure opens avenues for creating analogs with enhanced efficacy against specific targets in various diseases. The ongoing research into quinoline-based compounds suggests a promising future for their application in drug discovery and development .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
Antioxidant ActivityScavenging free radicals; inhibiting lipid peroxidationEffective in preventing oxidative stress
NeuroprotectionProtecting neurons from toxic insults; inhibiting β-amyloid aggregationPotential therapeutic strategy for AD
Antiparasitic ActivityTargeting parasitic infections without sedationNew treatment options for parasitic diseases
Drug DevelopmentModifiable structure for enhanced efficacyPromising candidate for therapeutic agents

Case Studies

  • Neuroprotective Effects : A study demonstrated that a related quinoline derivative significantly reduced neuronal death in models of oxidative stress, suggesting that modifications similar to those found in this compound could enhance neuroprotective properties .
  • Antioxidant Efficacy : Research highlighted that specific modifications to the quinoline structure led to compounds with superior antioxidant capabilities compared to standard antioxidants, indicating the potential utility of this compound in formulations aimed at reducing oxidative damage .
  • Antiparasitic Activity : A series of synthesized quinoline derivatives were evaluated against various parasites, with some showing comparable efficacy to established treatments while exhibiting lower toxicity profiles, paving the way for safer alternatives in antiparasitic therapy .

Mechanism of Action

The mechanism of action of N-[6-(tert-Butylsulfonyl)-7-methoxy-4-quinolyl]benzo[d]thiazol-5-amine involves its interaction with specific molecular targets, such as kinases. The compound inhibits the activity of these enzymes by binding to their active sites, thereby blocking the signaling pathways involved in disease progression. This inhibition can lead to reduced inflammation, cell proliferation, and other pathological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(6-Bromoquinolin-4-yl)benzo[d]thiazol-5-amine (Compound 10)
  • Synthesis: Prepared by reacting 6-bromo-4-chloroquinoline with benzo[d]thiazol-5-amine (84.4% yield) .
  • Role : Serves as a precursor for introducing diverse C6 substituents via cross-coupling .
Pyridinyl and Indole Derivatives
  • Compound 14 (Pyridin-4-yl at C6): Synthesized in 62.3% yield with 100% purity .
  • Compound 15 (Pyridin-3-yl at C6): 70.4% yield, 100% purity .
  • Indole Derivatives : Yields ranged from 52.5% to 69.0% .
GSK-872 (N-(6-(Isopropylsulfonyl)quinolin-4-yl)benzo[d]thiazol-5-amine)
  • Structure : Features an isopropylsulfonyl group at C6 instead of tert-butylsulfonyl.
  • Synthesis : High purity (99+%) and commercial availability .
Target Compound vs. Bromo Precursor (Compound 10)
  • The tert-butylsulfonyl group enhances selectivity for RIPK2 over related kinases compared to the bromo substituent, which lacks electronic or steric optimization .
Comparison with GSK-872
  • Target : RIPK2 (tert-butylsulfonyl derivative) vs. RIPK3 (GSK-872).
  • In Vivo Activity : GSK-872 inhibits RIPK3 at 0.25 mg/kg in murine models .
  • Selectivity : The bulkier tert-butyl group may improve binding specificity for RIPK2, while GSK-872’s isopropyl group favors RIPK3 .
Pyridinyl and Heterocyclic Derivatives
  • Compounds with pyridin-3-yl (15) or indole groups show moderate RIPK2 inhibition but lower selectivity than the target compound .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The tert-butylsulfonyl group may reduce solubility compared to smaller substituents (e.g., isopropylsulfonyl in GSK-872) but enhance membrane permeability.
  • Metabolic Stability: The 7-methoxy group in the target compound likely improves resistance to oxidative metabolism compared to non-substituted analogs .

Biological Activity

N-(6-(tert-butylsulfonyl)-7-methoxyquinolin-4-yl)benzo[d]thiazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 4-(benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinolin-7-ol
  • Molecular Formula : C20H19N3O3S2
  • CAS Number : 2027561-86-8
  • Molecular Weight : 413.51 g/mol

Research indicates that this compound may interact with various biological targets, including kinases and enzymes involved in cellular signaling pathways. It has been noted for its ability to modulate the activity of specific protein kinases, which are crucial for cell proliferation and survival.

Biological Activities

  • Anticancer Activity :
    • The compound has shown promise in inhibiting the growth of cancer cell lines. In vitro studies demonstrated cytotoxic effects against A549 (lung adenocarcinoma) cells, with IC50 values suggesting significant potency.
    • A study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .
  • Antioxidant Properties :
    • The compound exhibits antioxidant activity, which can help mitigate oxidative stress in cells. This property is particularly relevant in cancer therapy, where oxidative stress plays a dual role in tumor progression and suppression.
  • Enzyme Inhibition :
    • Preliminary studies suggest that this compound may inhibit certain enzymes involved in tumor metabolism, enhancing its therapeutic potential against various cancers .

Table 1: Summary of Biological Activities

Activity TypeEffect ObservedReference
CytotoxicityIC50 against A549 cells < 25 µM
AntioxidantSignificant reduction in ROS levels
Enzyme InhibitionModulation of kinase activity

Study Example

In a recent study, researchers explored the compound's effects on human cancer cell lines. The results indicated that this compound not only inhibited cell growth but also induced apoptosis through the activation of specific apoptotic pathways. The study utilized flow cytometry to quantify apoptotic cells, confirming the compound's mechanism of action .

Q & A

Basic: What synthetic strategies are recommended for preparing N-(6-(tert-butylsulfonyl)-7-methoxyquinolin-4-yl)benzo[d]thiazol-5-amine?

Answer:
The synthesis of this compound likely involves hybrid pharmacophore assembly, as seen in structurally related kinase inhibitors. Key steps include:

  • Quinoline Core Modification : Introduce tert-butylsulfonyl and methoxy groups via nucleophilic substitution or sulfonation reactions under anhydrous conditions.
  • Benzothiazole Coupling : Use Buchwald-Hartwig amination or palladium-catalyzed cross-coupling to link the benzo[d]thiazol-5-amine moiety to the quinoline scaffold .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., methanol/dichloromethane) to achieve >95% purity.

Basic: Which analytical methods are critical for confirming the molecular structure of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR (e.g., 400–600 MHz instruments) to verify substituent positions and coupling patterns. For example, the tert-butylsulfonyl group shows a singlet at ~1.4 ppm (1H^1H) and a quaternary carbon signal near 35 ppm (13C^{13}C) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula with <5 ppm error (e.g., ESI+ mode, calculated vs. observed [M+H]+^+) .
  • X-ray Crystallography : Resolve structural ambiguities using single-crystal diffraction (MoKα radiation, SHELXL refinement). Crystal parameters (e.g., space group I 1 2/a 1) validate stereochemistry .

Advanced: How can researchers evaluate the selectivity of this compound for RIP2 kinase over RIP3?

Answer:

  • Kinase Profiling Assays : Perform competitive binding assays (e.g., Eurofins KinaseProfiler™) at 1 µM to measure inhibition against 50+ kinases. Prioritize RIP2 (IC50_{50}) and RIP3 (IC50_{50}) to calculate selectivity ratios .
  • Crystallographic Studies : Co-crystallize the compound with RIP2 and RIP3 kinases. Analyze binding interactions (e.g., hydrogen bonds with catalytic lysine residues) using PDB structures (e.g., 6T6A for RIP2) .
  • Cellular Necroptosis Assays : Compare inhibition of TNFα-induced necroptosis (RIP3-dependent) vs. NOD2 signaling (RIP2-dependent) in HT-29 cells .

Advanced: What experimental models are suitable for studying this compound’s efficacy in inflammatory or necroptosis pathways?

Answer:

  • In Vitro Models :
    • Necroptosis : Induce with TNFα + zVAD-fmk (pan-caspase inhibitor) in RIP3-expressing L929 cells. Measure viability via MTT assay .
    • Inflammatory Signaling : Use HEK-Blue™ hNOD2 cells to quantify RIP2-dependent NF-κB activation (SEAP reporter) .
  • In Vivo Models :
    • DSS-Induced Colitis : Administer compound (oral, 10–30 mg/kg) in C57BL/6 mice. Assess colon inflammation via histopathology and IL-1β ELISA .

Safety: What are critical safety protocols for handling this compound in laboratory settings?

Answer:

  • Hazard Mitigation :
    • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis.
    • Exposure Response : For skin contact, wash with soap/water; for ingestion, seek medical attention (H302: harmful if swallowed) .
  • Waste Disposal : Collect in sealed containers labeled “Hazardous Organic Waste” and incinerate via licensed facilities .

Data Analysis: How should researchers resolve discrepancies in reported biological activity data?

Answer:

  • Assay Standardization : Replicate experiments under identical conditions (e.g., ATP concentration in kinase assays, cell passage number).
  • Orthogonal Validation : Cross-check IC50_{50} values using fluorescence polarization (RIP2) and TR-FRET assays .
  • Meta-Analysis : Compare data with structurally analogous inhibitors (e.g., GSK583, GSK872) to identify structure-activity trends .

Advanced: What strategies address the lack of chronic toxicity data for this compound?

Answer:

  • Subacute Toxicity Studies : Dose rodents (5–50 mg/kg/day, 28 days) and monitor serum ALT/AST (liver), BUN/creatinine (kidney) .
  • Read-Across Analysis : Use toxicity profiles of analogs (e.g., tert-butylsulfonyl-containing kinase inhibitors) to predict liabilities .

Basic: How can researchers optimize solubility for in vitro assays?

Answer:

  • Solvent Systems : Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in assay buffer (e.g., PBS with 0.01% Tween-20).
  • Co-solvents : For low aqueous solubility, use cyclodextrin (e.g., 2% HP-β-CD) to enhance bioavailability .

Advanced: What computational tools support SAR studies for this compound?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with RIP2’s ATP-binding pocket (PDB: 6T6A). Focus on sulfonyl-quinoline hydrogen bonding .
  • QSAR Modeling : Train models (e.g., Random Forest) on kinase inhibition data to predict modifications enhancing potency/selectivity .

Advanced: How does the tert-butylsulfonyl group influence pharmacokinetic properties?

Answer:

  • Metabolic Stability : The sulfonyl group reduces CYP3A4-mediated oxidation, improving half-life in microsomal assays (e.g., human liver microsomes, t1/2_{1/2} >60 min) .
  • Permeability : Assess via Caco-2 monolayers. The bulky tert-butyl group may lower passive diffusion (Papp_{app} <1 ×106^{-6} cm/s), necessitating prodrug strategies .

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